Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate” are not available, thiophene derivatives are generally synthesized using methods like the Gewald synthesis . This involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not detailed in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .
Scientific Research Applications
1. Chemistry and Pharmacological Potential
- Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a derivative of benzothiophen and has been the subject of research for its potential in pharmacology. One study involved converting it into various bromo-derivatives and evaluating their preliminary pharmacological properties (Chapman et al., 1971).
2. Organic Synthesis and Compound Formation
- This compound is used in organic synthesis, particularly in the Gewald reaction. It is involved in a four-component process that efficiently forms 2-amino-3-carboxamide derivatives of thiophene at room temperature (Abaee & Cheraghi, 2013).
3. Crystal Structure Analysis
- This compound has been used in the synthesis of a new azo-Schiff base, where its structure was studied using techniques like IR, HNMR spectroscopy, and X-ray diffraction, confirming its planar geometric structure with slight deviations (Menati, Mir, & Notash, 2020).
4. Antimicrobial and Anti-Cancer Properties
- Studies have shown that certain derivatives of this compound have significant antimicrobial and anti-cancer activities, making them relevant in the search for new therapeutic agents (Prasad et al., 2017); (Mohareb et al., 2016).
5. Use in Dyeing and Material Science
- This compound and its derivatives have also been utilized in the field of material science, especially in dyeing properties studies on polyester fibers, showcasing its versatility in different industrial applications (Rangnekar et al., 1999).
Mechanism of Action
Target of Action
Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a derivative of 2-aminothiophenes It’s known that many thiophene derivatives have significant effects on the cardiovascular and central nervous systems . They also exhibit anti-inflammatory, antibacterial, fungicidal, and other activities .
Mode of Action
It’s known that the compound can undergo various reactions to form different derivatives . For instance, it can react with chloroacetyl chloride to produce N-substituted 2-chloroacetamide, which can further react with piperidine and morpholine to produce 2-aminoacetamides . These 2-aminoacetamides can then undergo cyclization with hydrazine hydrate to obtain 3-aminothienopyrimidin-4-one derivatives .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biological pathways due to their diverse biological activities .
Result of Action
It’s known that thiophene derivatives can have various biological effects, including anti-inflammatory, antibacterial, and fungicidal activities .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-7-5-4-6-9(10)2/h4-8H,3,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCYOJPTISCHJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.